molecular formula C27H23N3O4S B2699039 3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114827-57-4

3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2699039
CAS No.: 1114827-57-4
M. Wt: 485.56
InChI Key: CPYQVKDKOJLGDB-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, featuring a 3,4-dihydroquinazolin-4-one core substituted with a 3-methoxyphenyl group at position 3 and a sulfanyl-linked 2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl moiety at position 2. Its structure combines aromatic methoxy groups with a heterocyclic oxazole ring, which may enhance pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-24(28-25(34-17)18-11-13-20(32-2)14-12-18)16-35-27-29-23-10-5-4-9-22(23)26(31)30(27)19-7-6-8-21(15-19)33-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYQVKDKOJLGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activity. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22N6O4\text{C}_{22}\text{H}_{22}\text{N}_6\text{O}_4

This structure includes multiple functional groups that contribute to its biological activity, including methoxy and oxazole moieties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of oxazole rings and subsequent modifications to introduce the quinazolinone framework. Detailed procedures can be found in specialized chemical literature .

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Proteus mirabilis30 µM

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like S. aureus .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In cell line studies, it was found to inhibit the proliferation of cancer cells through apoptosis induction. Key findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 12 µM
    • A549: 18 µM

The mechanism appears to involve modulation of apoptotic pathways, with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases. The compound demonstrated the ability to inhibit amyloid-beta aggregation in vitro, a hallmark of Alzheimer's disease. The effective concentration for significant inhibition was reported at 5 µM .

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load and improved survival rates compared to untreated controls. The study highlighted its potential for therapeutic use in infectious diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. A study on related quinoxaline derivatives demonstrated that they possess selective targeting capabilities towards cancer cells, with some compounds showing IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . The presence of the sulfanyl group in these compounds is crucial for their activity, suggesting that modifications in this area can influence therapeutic efficacy.

Antimicrobial Properties
The oxazole moiety present in the compound has been associated with antimicrobial activity. Studies have shown that derivatives containing oxazole rings exhibit potent antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents .

Material Science Applications

Synthesis of Novel Polymers
Compounds like this compound can serve as intermediates in synthesizing novel polymers with unique properties. The incorporation of such compounds into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making them suitable for various industrial applications.

Computational Biology Applications

Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential mechanism of action and guide further modifications to improve its biological activity .

ADME/Tox Predictions
In silico analysis has been utilized to assess the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of this compound. Such predictions are crucial for evaluating the drug-likeness of new compounds and their suitability for development into therapeutic agents .

  • Study on Anticancer Activity
    A series of quinoxaline derivatives were synthesized and tested for their anticancer properties. The presence of a sulfanyl group was found to enhance activity against HCT-116 cells significantly, indicating that structural modifications can lead to improved therapeutic profiles .
  • Molecular Docking Analysis
    Computational studies using molecular docking have shown promising results regarding the binding affinity of similar compounds to key enzymes involved in cancer metabolism. This highlights the potential of using computational methods to predict biological activity and guide synthesis efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs for comparison include:

Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Name Core Structure Key Substituents Reference
Target Compound Quinazolin-4(3H)-one 3-(3-Methoxyphenyl), 2-(oxazolylmethylsulfanyl) with 4-methoxyphenyl and methyl
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Quinazolin-4(3H)-one 4-Chlorobenzyl, 2-(oxadiazolylmethylsulfanyl) with 4-fluorophenyl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazol-3-ylthio ethanone 2,4-Difluorophenyl, phenylsulfonylphenyl triazole
3-Substituted-2-(((4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-methyl)sulfanyl)-quinazolin-4(3H)-one Quinazolin-4(3H)-one Oxadiazolylmethylsulfanyl with dihydrothioxo group

Key Observations :

  • Oxazole vs. Oxadiazole Rings : The target compound’s 1,3-oxazole ring (electron-rich due to methoxy groups) may enhance metabolic stability compared to the 1,2,4-oxadiazole in , which contains electron-withdrawing fluorine substituents.
  • Methoxy vs. Halogen Substituents : The 3- and 4-methoxyphenyl groups in the target compound likely improve solubility over the 4-chlorobenzyl and 4-fluorophenyl groups in , though halogenated analogs may exhibit stronger target binding via hydrophobic interactions.
  • Sulfanyl Linkers: The sulfanyl group in all analogs facilitates covalent or non-covalent interactions with biological targets, but the oxazolylmethylsulfanyl group in the target compound offers a unique steric profile compared to triazolylthio or oxadiazolylmethylsulfanyl groups .

Key Findings :

  • Antifungal Activity : The oxadiazole-containing analog shows higher antifungal potency than the target compound, likely due to fluorine-enhanced membrane permeability.
  • Anti-inflammatory Potential: The dihydrothioxo-oxadiazole derivative inhibits NF-κB at moderate levels, suggesting the target compound’s oxazole group may need optimization for similar efficacy.
  • Antibacterial vs. Analgesic: Triazol-ethanones prioritize antibacterial action, while methoxy-substituted quinazolinones (like the target) may favor CNS-related activities due to improved blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Step 1 : Condensation of substituted benzaldehyde derivatives with methyl thioacetate to form a thioquinazolinone intermediate .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the oxazole-methylsulfanyl moiety. For example, hydrogenation or alkylation reactions under inert atmospheres (e.g., N₂) may stabilize reactive intermediates .
  • Optimization : Monitor reaction progress using TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .
  • Structural Confirmation :
  • NMR : Analyze ¹H/¹³C NMR spectra for methoxy (δ 3.7–3.9 ppm), sulfanyl (δ 2.1–2.3 ppm), and quinazolinone carbonyl (δ 165–170 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the oxazole and quinazolinone moieties?

  • Methodological Answer :
  • Variations : Synthesize analogs with substituent changes (e.g., replacing methoxy with chloro or nitro groups) on the phenyl rings .
  • Biological Assays : Test analogs in vitro for antibacterial or analgesic activity using MIC (Minimum Inhibitory Concentration) assays or hot-plate tests in murine models .
  • Data Analysis : Correlate electronic (Hammett σ values) or steric parameters of substituents with bioactivity using regression models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, antibacterial studies should specify Gram-positive vs. Gram-negative bacterial strains .
  • Meta-Analysis : Compare dose-response curves and IC₅₀ values across studies. Discrepancies may arise from impurity levels (>95% purity required for reliable data) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. Focus on hydrogen bonding between the sulfanyl group and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to design environmental fate studies to assess ecotoxicological risks?

  • Methodological Answer :
  • Degradation Pathways : Investigate hydrolysis (pH 5–9 buffers) and photolysis (UV light, λ = 254 nm) to identify breakdown products .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (OECD 201). Measure bioaccumulation potential via log Kow values .

Contradiction Analysis and Experimental Design

Q. Why do some studies report high analgesic activity while others show limited efficacy?

  • Methodological Answer :
  • Dosing Variability : Compare administration routes (oral vs. intraperitoneal) and dosages (10–100 mg/kg). Note that bioavailability differences may arise from poor solubility .
  • Model Selection : In vivo pain models (e.g., carrageenan-induced inflammation vs. neuropathic pain) yield divergent results due to mechanism-specific targets .

Safety and Handling

Q. What protocols ensure safe handling during synthesis and biological testing?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaOH before disposal. Store compounds in airtight containers at –20°C to prevent degradation .

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